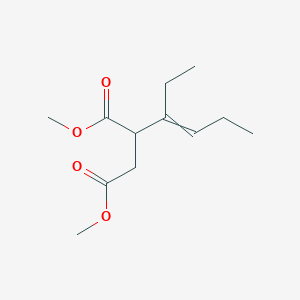
1,1,5,6-Tetramethylindan-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,5,6-Tetramethylindan-4-ol is an organic compound with the molecular formula C13H18O. It is a derivative of indan, characterized by the presence of four methyl groups and a hydroxyl group attached to the indan ring system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1,5,6-Tetramethylindan-4-ol can be synthesized through several methods. One common approach involves the alkylation of indan derivatives. For instance, the reaction of 1,1,5,6-tetramethylindan with a suitable oxidizing agent can yield this compound. The reaction conditions typically involve the use of solvents such as dichloromethane or toluene, and catalysts like aluminum chloride .
Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,5,6-Tetramethylindan-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming 1,1,5,6-tetramethylindan.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 1,1,5,6-tetramethylindan-4-one.
Reduction: Formation of 1,1,5,6-tetramethylindan.
Substitution: Formation of various substituted indan derivatives.
Applications De Recherche Scientifique
1,1,5,6-Tetramethylindan-4-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1,5,6-tetramethylindan-4-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the compound’s hydrophobic indan ring system allows it to interact with lipid membranes, potentially affecting membrane-bound proteins and signaling pathways .
Comparaison Avec Des Composés Similaires
- 1,1,4,5-Tetramethylindane
- 1,1,6,7-Tetramethylindane
- 1,1,5,6-Tetramethylindan
Comparison: 1,1,5,6-Tetramethylindan-4-ol is unique due to the presence of the hydroxyl group at the 4-position, which imparts distinct chemical reactivity and biological activity. In contrast, other similar compounds may lack this functional group, resulting in different properties and applications .
Propriétés
Numéro CAS |
70057-23-7 |
|---|---|
Formule moléculaire |
C13H18O |
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
1,1,5,6-tetramethyl-2,3-dihydroinden-4-ol |
InChI |
InChI=1S/C13H18O/c1-8-7-11-10(12(14)9(8)2)5-6-13(11,3)4/h7,14H,5-6H2,1-4H3 |
Clé InChI |
DEJZBGOXTSKQOX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(CCC2(C)C)C(=C1C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


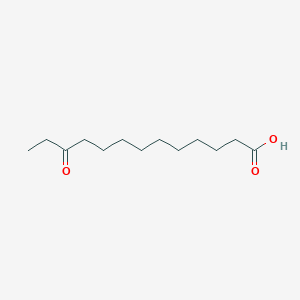
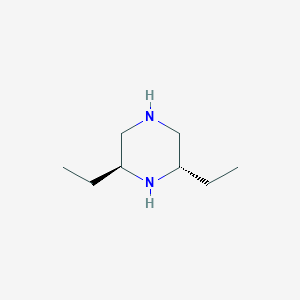

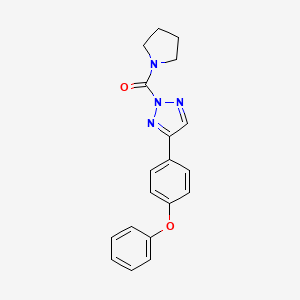
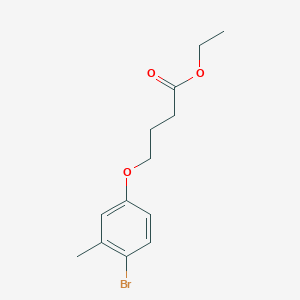

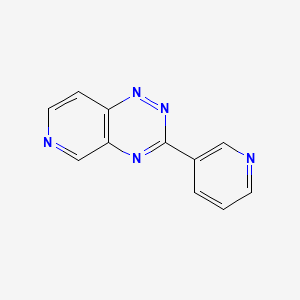
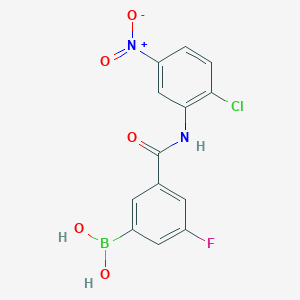
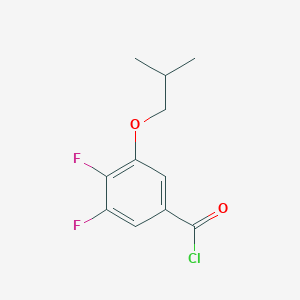

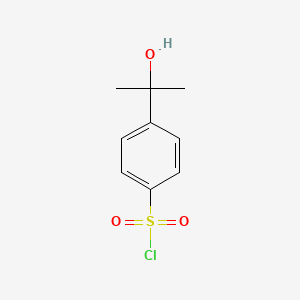

![1-Phenyl-2-[(2,4,6-trimethylphenyl)tellanyl]ethan-1-one](/img/structure/B12642125.png)
